molecular formula C19H16F2N4O3 B14924784 5-cyclopropyl-7-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

5-cyclopropyl-7-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B14924784
M. Wt: 386.4 g/mol
InChI Key: XOHRYVBNAYJBEY-UHFFFAOYSA-N
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Description

5-cyclopropyl-7-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, difluoromethyl group, and a benzodioxin moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 5-cyclopropyl-7-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. The synthetic route may include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the cyclopropyl and difluoromethyl groups: These groups can be introduced through selective reactions using reagents such as cyclopropyl halides and difluoromethylating agents.

    Attachment of the benzodioxin moiety: This step involves the coupling of the benzodioxin derivative with the pyrazolo[1,5-a]pyrimidine core.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes.

Chemical Reactions Analysis

5-cyclopropyl-7-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-cyclopropyl-7-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-7-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

5-cyclopropyl-7-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in specific functional groups and overall structure, which can lead to differences in their chemical properties and biological activities

Properties

Molecular Formula

C19H16F2N4O3

Molecular Weight

386.4 g/mol

IUPAC Name

5-cyclopropyl-7-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C19H16F2N4O3/c20-17(21)14-8-13(10-1-2-10)24-18-12(9-22-25(14)18)19(26)23-11-3-4-15-16(7-11)28-6-5-27-15/h3-4,7-10,17H,1-2,5-6H2,(H,23,26)

InChI Key

XOHRYVBNAYJBEY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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